molecular formula C8H10ClNO B3052340 2-(5-Chloropyridin-2-yl)propan-2-ol CAS No. 40472-78-4

2-(5-Chloropyridin-2-yl)propan-2-ol

Cat. No. B3052340
CAS RN: 40472-78-4
M. Wt: 171.62 g/mol
InChI Key: SAUSRICDXKKSCU-UHFFFAOYSA-N
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Description

“2-(5-Chloropyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H10ClNO . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of “2-(5-Chloropyridin-2-yl)propan-2-ol” and its derivatives involves complex chemical reactions. A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The exact synthesis process of “2-(5-Chloropyridin-2-yl)propan-2-ol” is not explicitly mentioned in the available resources.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Pyridine Derivatives : A study demonstrated the synthesis of 2-(arylamino)pyridin-3,4-dicarbonitriles using 2-chloropyridine-3,4-dicarbonitrile and anilines, with propan-2-ol involved in the reaction process (Fedoseev et al., 2021).
  • Adsorption and Decomposition Studies : Research on the adsorption and decomposition of propan-2-ol on various carbon and carbon-supported catalysts highlights the chemical interactions and catalytic potentials of propan-2-ol (Zawadzki et al., 2001).

Medicinal Chemistry and Pharmacology

  • Antifungal Activity : Tetrazole derivatives, including those related to propan-2-ol structures, were tested against Candida albicans, showing promising results as antifungal agents (Bondaryk et al., 2015).
  • Synthesis of α1 Receptor Antagonists : Research involved the synthesis of propan-2-ol derivatives as potential α1 receptor antagonists, highlighting their role in medicinal chemistry (Hon, 2013).

properties

IUPAC Name

2-(5-chloropyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUSRICDXKKSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479337
Record name 2-(5-Chloropyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyridin-2-yl)propan-2-ol

CAS RN

40472-78-4
Record name 2-(5-Chloropyridin-2-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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